molecular formula C21H21Cl2NO B2791127 N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride CAS No. 321521-62-4

N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride

Cat. No.: B2791127
CAS No.: 321521-62-4
M. Wt: 374.31
InChI Key: DFZXKIIRJNEGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride” is a complex organic compound. The name suggests it contains a chlorobenzyl group, a diphenyl group, and an ethanaminium group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings (from the chlorobenzyl and diphenyl groups) and a positively charged nitrogen atom (from the ethanaminium group) .


Chemical Reactions Analysis

Chlorobenzyl chlorides are reactive and can participate in a variety of reactions. For example, they can react with amines to form amides .


Physical and Chemical Properties Analysis

Chlorobenzyl chlorides are typically colorless liquids . They have a high boiling point and are denser than water . They are also sensitive to moisture and heat .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism would depend on the biological target .

Safety and Hazards

Chlorobenzyl chlorides are considered hazardous. They can cause skin burns, eye damage, and respiratory irritation. They are also harmful if swallowed or in contact with skin .

Future Directions

The future directions would depend on the specific applications of this compound. It could potentially be used in the development of new drugs or materials, but more research would be needed to determine its potential uses .

Properties

IUPAC Name

(2-chlorophenyl)methyl-(2-hydroxy-2,2-diphenylethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO.ClH/c22-20-14-8-7-9-17(20)15-23-16-21(24,18-10-3-1-4-11-18)19-12-5-2-6-13-19;/h1-14,23-24H,15-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSLDQHKGJCXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C[NH2+]CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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